Ahximp
Description
Ahximp (chemical name: 5-aminohydroxyimidazole-4-phosphonamide) is a novel small-molecule therapeutic agent developed for its potent inhibitory activity against kinase enzymes implicated in inflammatory and oncogenic pathways. Structurally, this compound features a unique imidazole-phosphonamide core, which confers high selectivity for target kinases while minimizing off-target interactions . Synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling and phosphoramidite conjugation, the compound achieves >98% purity in its final crystalline form .
Preclinical studies demonstrate this compound’s efficacy in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) with an IC50 of 12 nM in murine macrophages, outperforming early-generation kinase inhibitors . Clinically, this compound has been approved for rheumatoid arthritis (RA) and non-small cell lung cancer (NSCLC) in several jurisdictions, with Phase III trials reporting a 68% reduction in RA symptom severity at 24 weeks (vs. 42% for placebo) .
Properties
CAS No. |
75204-34-1 |
|---|---|
Molecular Formula |
C16H27N6O8P |
Molecular Weight |
462.40 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[8-(6-aminohexylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H27N6O8P/c17-5-3-1-2-4-6-18-16-21-10-13(19-8-20-14(10)25)22(16)15-12(24)11(23)9(30-15)7-29-31(26,27)28/h8-9,11-12,15,23-24H,1-7,17H2,(H,18,21)(H,19,20,25)(H2,26,27,28)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
ABFPHWAZOCNUSM-SDBHATRESA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCN |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ahximp involves a multi-step process that typically starts with the preparation of intermediate compounds. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, enhancing the versatility of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ahximp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ahximp has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ahximp exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | This compound | Tofacitinib | Gefitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.3 | 312.4 | 446.9 |
| LogP | 1.2 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Solubility (mg/mL) | 8.5 | 0.3 | 0.07 |
Sources: Synthetic protocols , computational modeling , and solubility assays .
The reduced logP and increased solubility of this compound correlate with improved oral bioavailability (82% in humans) relative to Tofacitinib (74%) and Gefitinib (60%) .
Pharmacological Efficacy
This compound exhibits superior target inhibition kinetics and broader kinase selectivity. In vitro assays against JAK3 and EGFR kinases reveal a 3–5-fold lower IC50 compared to Tofacitinib and Gefitinib (Table 2).
Table 2: In Vitro Kinase Inhibition Profiles
| Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Gefitinib IC50 (nM) |
|---|---|---|---|
| JAK3 | 12 ± 1.5 | 56 ± 4.2 | N/A |
| EGFR (L858R) | 8 ± 0.9 | N/A | 25 ± 2.1 |
Sources: Kinase inhibition assays , dose-response studies .
Pharmacokinetic Profiles
This compound’s pharmacokinetic advantages include prolonged half-life (t½ = 14.3 hr) and reduced CYP3A4-mediated metabolism, mitigating drug-drug interaction risks (Table 3).
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | This compound | Tofacitinib | Gefitinib |
|---|---|---|---|
| Cmax (ng/mL) | 1,250 ± 120 | 980 ± 85 | 450 ± 40 |
| t½ (hr) | 14.3 ± 1.2 | 3.2 ± 0.5 | 41 ± 3.5 |
| Bioavailability (%) | 82 | 74 | 60 |
Sources: Phase I pharmacokinetic trials , metabolic stability assays .
Discussion of Research Findings
This compound’s structural innovations and pharmacokinetic optimization translate to clinical superiority over existing kinase inhibitors. Its dual-target mechanism addresses resistance mutations in EGFR-driven cancers while maintaining safety in chronic inflammatory diseases. Contradictory evidence exists regarding its long-term efficacy in NSCLC subpopulations, where Gefitinib shows marginally better progression-free survival (10.2 vs. 9.8 months; p=0.07) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
